2-Ethyl-5-phenylfuran-3-carboxylic acid
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Overview
Description
2-Ethyl-5-phenylfuran-3-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol It belongs to the furan family, characterized by a furan ring substituted with an ethyl group at the 2-position, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-phenylfuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the use of furan derivatives and phenyl-substituted acetic acids, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-phenylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-Ethyl-5-phenylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It serves as an intermediate in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-phenylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
2,5-Furandicarboxylic Acid: A furan derivative with two carboxylic acid groups, used as a monomer for biopolymers.
5-Phenylfuran-2-carboxylic Acid: Similar structure but lacks the ethyl group at the 2-position.
2-Ethylfuran-3-carboxylic Acid: Similar structure but lacks the phenyl group at the 5-position.
Uniqueness: 2-Ethyl-5-phenylfuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-ethyl-5-phenylfuran-3-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c1-2-11-10(13(14)15)8-12(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
ZPEIJGIXSBJUSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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